1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are known to target thephosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation.
Mode of Action
Compounds with similar structures are known to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K pathway is often overactive.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3480±270 °C and a density of 123±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is likely a reduction in cell proliferation and an increase in apoptosis, particularly in cancer cells where the PI3K pathway is often overactive . This could potentially lead to a decrease in tumor size and progression.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-19(26-20-24-15-6-1-2-7-16(15)25-20)14-5-3-9-27(12-14)17-11-18(22-13-21-17)28-10-4-8-23-28/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGZZTILFZDQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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